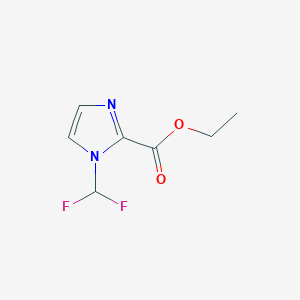

1-Difluoromethyl-1H-imidazole-2-carboxylic acid ethyl ester

Description

Properties

IUPAC Name |

ethyl 1-(difluoromethyl)imidazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2O2/c1-2-13-6(12)5-10-3-4-11(5)7(8)9/h3-4,7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZMRIUJTWAFOGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=CN1C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via α-Chlorooxaloacetate Route

This approach, as detailed in recent patent literature, employs α-chlorooxaloacetate diethyl ester as a key raw material, reacting with imidazole derivatives to produce the target ester.

α-Chlorooxaloacetate diethyl ester + imidazole derivative → 1-Difluoromethyl-1H-imidazole-2-carboxylic acid ethyl ester

- Raw Material: α-Chlorooxaloacetate diethyl ester, which is more cost-effective and environmentally friendly compared to traditional reagents like concentrated sulfuric acid.

- Reaction Conditions: Mild, typically conducted at room temperature or slightly elevated temperatures, ensuring ease of operation.

- Reaction Steps: A three-step process involving nucleophilic substitution, cyclization, and esterification.

- Shortened synthesis route.

- No need for hazardous reagents such as fuming nitric acid.

- High yield and environmental friendliness.

Data Table 1: Summary of α-Chlorooxaloacetate Route

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | α-Chlorooxaloacetate diethyl ester | Room temperature, inert atmosphere | 85-90 | Nucleophilic substitution with imidazole derivative |

| 2 | Cyclization agents (e.g., base) | Mild heating | 80-85 | Formation of imidazole ring |

| 3 | Esterification agents | Reflux with ethanol | 88-92 | Final ester formation |

Difluoromethylation Strategies

The incorporation of the difluoromethyl group is critical and has been achieved through late-stage difluoromethylation techniques.

- Use of difluoromethylating reagents: Such as ethyl 2,2-difluoro-2-(trimethylsilyl)acetate.

- Radical or nucleophilic pathways: Facilitating the transfer of the difluoromethyl group onto heterocycles.

- A three-step one-pot protocol allows for the conversion of aryl halides to difluoromethylated arenes, which can be adapted for heterocyclic systems like imidazoles.

- The process involves coupling, hydrolysis, and decarboxylation steps, with high efficiency for electron-deficient substrates.

Data Table 2: Difluoromethylation Protocols

| Step | Reagents | Conditions | Yield (%) | Remarks |

|---|---|---|---|---|

| 1 | Ethyl 2,2-difluoro-2-(trimethylsilyl)acetate | Coupling at room temperature | 70-80 | Formation of difluoromethylated intermediates |

| 2 | Hydrolysis (acid or base) | Elevated temperature | 75-85 | Conversion to acid derivatives |

| 3 | Decarboxylation | High temperature (>150°C) | 60-70 | Final difluoromethylated heterocycle synthesis |

Esterification and Final Functionalization

The esterification step to obtain the ethyl ester involves standard procedures, often conducted after the difluoromethylation step, under mild reflux conditions with ethanol and catalytic acids.

- Mild conditions prevent degradation of sensitive functional groups.

- Purification typically involves column chromatography or recrystallization.

Environmental and Cost Considerations

Recent advances emphasize the reduction of hazardous reagents and process steps:

| Aspect | Traditional Methods | Modern Approaches | Benefits |

|---|---|---|---|

| Raw Materials | Concentrated sulfuric acid, fuming nitric acid | α-Chlorooxaloacetate, benign reagents | Reduced toxicity and cost |

| Reaction Conditions | Strong acids, high temperatures | Mild, room temperature | Safer, energy-efficient |

| Waste Management | Hazardous waste | Minimal, environmentally friendly | Lower environmental impact |

Summary of Key Research Findings

Chemical Reactions Analysis

Types of Reactions: 1-Difluoromethyl-1H-imidazole-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Substitution Reactions: The difluoromethyl group can be substituted with other functional groups using nucleophilic reagents.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the ester group can yield alcohols or other reduced forms of the compound.

Common Reagents and Conditions:

Substitution: Nucleophilic reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

- Substituted imidazole derivatives

- Carboxylic acids

- Alcohols and other reduced forms

Scientific Research Applications

Medicinal Chemistry Applications

1-Difluoromethyl-1H-imidazole-2-carboxylic acid ethyl ester serves as a key intermediate in the synthesis of various bioactive compounds. The imidazole derivatives are known for their role as enzyme inhibitors, particularly in the context of drug development targeting specific diseases.

Enzyme Inhibition

- PDE10A Inhibitors : The compound has been explored for its potential as a phosphodiesterase 10A (PDE10A) inhibitor, which is relevant in treating neurological disorders such as schizophrenia. PDE10A inhibitors can enhance dopaminergic signaling, providing therapeutic benefits .

- Carbapenem Resistance : Recent studies have shown that derivatives of imidazole-2-carboxylic acid can reverse antibiotic resistance in Gram-negative bacteria by inhibiting metallo-β-lactamases. This positions this compound as a candidate for developing new antibiotics .

Agricultural Applications

In agriculture, compounds with difluoromethyl groups have been utilized as fungicides. The difluoromethyl moiety enhances the biological activity of certain fungicidal agents.

Fungicidal Activity

- Succinate Dehydrogenase Inhibitors : this compound is being investigated for its role as an intermediate in the synthesis of succinate dehydrogenase inhibitors. These compounds are effective against a range of fungal pathogens, making them valuable in crop protection strategies .

Synthesis and Derivatives

The synthesis of this compound involves several methods that emphasize efficiency and yield. Various synthetic routes have been documented, highlighting its versatility in producing derivatives with enhanced biological properties.

| Synthesis Method | Key Steps | Yield |

|---|---|---|

| Method A | Reaction of imidazole derivatives with difluoromethylation agents | High |

| Method B | Cycloaddition reactions involving ethyl isocyanoacetate | Moderate |

| Method C | Hydrolysis of esters under basic conditions | Variable |

Case Studies

Several case studies illustrate the applications and effectiveness of this compound:

Case Study 1: Antimicrobial Activity

A study demonstrated that derivatives of imidazole-2-carboxylic acid exhibited significant antimicrobial activity against resistant strains of bacteria. The introduction of the difluoromethyl group was found to enhance the potency against target pathogens .

Case Study 2: Agricultural Efficacy

Field trials have shown that formulations containing difluoromethylated imidazoles significantly reduce fungal infections in crops compared to traditional fungicides. This highlights the compound's potential in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 1-Difluoromethyl-1H-imidazole-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Electron-Withdrawing Groups :

- The difluoromethyl group in the target compound provides moderate electron withdrawal, balancing reactivity and stability. This contrasts with the stronger electron-withdrawing effects of nitro (in ) and trifluoromethyl (in ) groups, which enhance electrophilic substitution but reduce synthetic flexibility.

- The methyl group in offers minimal electronic perturbation, favoring applications in straightforward coupling reactions.

Functional Group Diversity: The amino group in introduces nucleophilic sites, enabling participation in condensation or alkylation reactions. The thioxo group in alters the imidazole ring’s aromaticity, facilitating metal coordination in catalytic systems.

Lipophilicity and Bioavailability: Fluorinated derivatives (e.g., difluoromethyl and trifluoromethyl) exhibit increased lipophilicity compared to non-fluorinated analogs, enhancing membrane permeability in drug design .

Biological Activity

1-Difluoromethyl-1H-imidazole-2-carboxylic acid ethyl ester is a synthetic organic compound notable for its potential biological activities, particularly in the fields of cancer therapy and inflammation control. This article provides a comprehensive review of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following molecular formula:

- Molecular Formula : CHFNO

- Molecular Weight : 194.15 g/mol

The compound features a difluoromethyl group attached to an imidazole ring, which is linked to a carboxylic acid ethyl ester. The presence of fluorine atoms is significant as they enhance the compound's reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has demonstrated the ability to inhibit specific kinases and enzymes involved in critical signaling pathways related to cancer progression and inflammation.

- Receptor Modulation : It may influence receptor activity, thereby affecting cellular responses associated with inflammatory processes and tumor growth.

Anticancer Properties

Research indicates that derivatives of imidazole compounds exhibit significant anticancer activities:

- Cell Cycle Arrest : Studies have shown that certain derivatives can induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.

- Inhibition of Tubulin Polymerization : Some compounds within this class inhibit tubulin polymerization, which is essential for mitosis, thereby preventing cancer cell division.

Anti-inflammatory Effects

The compound has been investigated for its potential anti-inflammatory properties:

- Inhibition of Cytokine Release : It has been reported to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in response to lipopolysaccharide (LPS) stimulation.

- Targeting MAPK Pathways : The inhibition of p38 MAPK signaling pathways suggests potential applications in treating inflammatory diseases.

Case Studies and Research Findings

- Study on ENPP1 Inhibition : A recent study identified imidazole derivatives as potent inhibitors of ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1), a key player in immune regulation. The compound exhibited significant inhibitory activity with an IC50 value in the nanomolar range, indicating its potential use in cancer immunotherapy .

- Molecular Docking Studies : Computational studies have predicted the binding affinities of this compound with various proteins involved in cancer and inflammation pathways. These docking studies reveal critical interactions that could inform future drug design efforts .

- Antimicrobial Activity : Additional studies have explored the antimicrobial properties of related compounds, demonstrating moderate to excellent activities against various pathogens . This suggests that the imidazole framework may also confer antimicrobial benefits.

Summary of Biological Activities

Q & A

Q. What are the optimized synthetic routes for preparing 1-Difluoromethyl-1H-imidazole-2-carboxylic acid ethyl ester, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, TDAE (tetrakis(dimethylamino)ethylene) methodology is effective for introducing difluoromethyl groups to imidazole scaffolds under mild conditions . Optimization includes adjusting stoichiometry, temperature (e.g., −10°C to reflux), and catalysts (e.g., NaH or MgSO₄) to minimize byproducts .

- Data Consideration : Yields may vary due to competing side reactions; GC-MS or HPLC analysis is critical for purity assessment .

Q. How is structural confirmation achieved using spectroscopic techniques?

- Methodology :

- NMR : and NMR confirm the difluoromethyl group (δ ~ -120 ppm for ) and ester linkage (δ ~ 4.2 ppm for ethyl CH₂) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .

- IR : Stretching frequencies for carbonyl (C=O, ~1700 cm⁻¹) and C-F bonds (~1100 cm⁻¹) .

Q. What are the solubility and stability profiles under varying pH and temperature conditions?

- Methodology : Solubility is tested in polar (e.g., DMSO, ethanol) and non-polar solvents (e.g., hexane) via shake-flask methods. Stability studies involve HPLC monitoring under acidic/alkaline conditions (pH 1–14) and thermal stress (25–60°C) .

- Data Contradictions : Hydrolysis of the ester group may occur under alkaline conditions, necessitating pH-adjusted formulations .

Advanced Research Questions

Q. How do molecular docking studies predict interactions with biological targets like EGFR?

- Methodology : Docking software (e.g., AutoDock Vina) models the compound’s binding to EGFR’s kinase domain. Key parameters include binding affinity (ΔG), hydrogen bonding with residues (e.g., Met793), and hydrophobic interactions .

- Validation : In vitro kinase assays correlate docking scores with IC₅₀ values. Contradictions may arise from solvent accessibility in crystallographic vs. docking models .

Q. What challenges arise in quantifying impurities or tautomeric forms of this compound?

- Methodology : Reverse-phase HPLC with UV detection (e.g., 254 nm) separates impurities. Tautomeric equilibria (e.g., 1H-imidazole ↔ 3H-imidazole) require low-temperature NMR or X-ray crystallography for resolution .

- Data Contradictions : Tautomer ratios may vary with solvent polarity, complicating purity assessments .

Q. Which in vitro models assess cytotoxicity and metabolic stability for preclinical evaluation?

- Methodology :

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) at 24–72 hr exposure .

- Metabolic Stability : Liver microsome assays (human/rat) quantify degradation half-life (t₁/₂) via LC-MS/MS .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.